molecular formula C5H6O4 B570542 Fumaric Acid Monomethyl Ester-d5 CAS No. 1616345-45-9

Fumaric Acid Monomethyl Ester-d5

Cat. No.: B570542
CAS No.: 1616345-45-9
M. Wt: 135.13
InChI Key: NKHAVTQWNUWKEO-PWYLTMEHSA-N
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Description

Fumaric Acid Monomethyl Ester-d5, also known as (2E)-2-Butenedioic Acid 1-Methyl Ester-d5, is a deuterated form of Fumaric Acid Monomethyl Ester. This compound is a stable isotope-labeled analog, which is often used in various scientific research applications due to its unique properties. The deuterium labeling allows for precise tracking and analysis in metabolic studies and other biochemical applications.

Mechanism of Action

Target of Action

Fumaric Acid Monomethyl Ester-d5, also known as Monomethyl Fumarate (MMF), primarily targets the fatty acid receptor GPR109A found in the lysosomes of immune cells . It also interacts with the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . These targets play a crucial role in the immune response and oxidative stress regulation.

Mode of Action

Monomethyl Fumarate interacts with its targets through two main mechanisms. One hypothesis suggests that it acts as a ligand to the fatty acid receptor GPR109A . Another proposes that Monomethyl Fumarate and its parent compound, Dimethyl Fumarate, up-regulate the Nrf2 pathway, which is activated in response to oxidative stress .

Biochemical Pathways

Monomethyl Fumarate affects several biochemical pathways. It stimulates the Nrf2 pathway, leading to the upregulation of antioxidative genes . It also influences the mitochondrial tricarboxylic acid (TCA) cycle activity and adenosine triphosphate (ATP) production . Furthermore, it has been shown to diminish cell respiration while upregulating glycolysis .

Pharmacokinetics

Upon oral administration, Monomethyl Fumarate is rapidly metabolized. Its serum concentrations peak within 2–2.5 hours, and its half-life is approximately 1 hour . This rapid metabolism and elimination influence the bioavailability of the compound.

Result of Action

The action of Monomethyl Fumarate results in a variety of molecular and cellular effects. It has been found to reduce neurodegeneration in an Nrf2-dependent manner . It also suppresses inflammatory gene expression, reduces cell gliosis, and decreases neuronal cell loss . Moreover, it has been associated with robust antioxidative and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of Monomethyl Fumarate can be influenced by various environmental factors. For instance, the biodistribution of Fumaric Acid Esters, including Monomethyl Fumarate, may vary, eliciting different biological responses . Furthermore, the pharmacodynamic effects of combinations can differ unpredictably from monotherapy .

Biochemical Analysis

Biochemical Properties

Fumaric Acid Monomethyl Ester-d5 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity . For instance, it has been found to be a potent inhibitor of Jumonji C domain-containing histone demethylases (JCHDMs) . The nature of these interactions is often characterized by the compound’s ability to modulate the activity of these biomolecules, thereby influencing the biochemical pathways they are involved in .

Cellular Effects

This compound exerts various effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to promote Nrf2-dependent neuroprotection in retinal ischemia-reperfusion, suggesting its potential role in modulating cellular responses to oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound exerts its effects through the activation of the Nrf2 antioxidant pathway . This involves the stabilization of the transcription factor Nrf2 and the upregulation of Nrf2-regulated antioxidative genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been observed that this compound promotes neuroprotection in an Nrf2-dependent manner, suggesting its potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been observed that this compound exhibits immunomodulatory, anti-inflammatory, and anti-oxidative effects in a model of inflammation and metabolic disturbances induced by human C-reactive protein .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels . For example, it has been suggested that this compound exerts its effects through the modulation of the Nrf2 antioxidant pathway, which is a crucial metabolic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function . Detailed information on the transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fumaric Acid Monomethyl Ester-d5 can be synthesized through the esterification of fumaric acid with methanol-d4 (deuterated methanol). The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or crystallization techniques to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Fumaric Acid Monomethyl Ester-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Fumaric acid or its derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Fumaric Acid Monomethyl Ester-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

    Biology: Employed in metabolic studies to track the fate of fumaric acid derivatives in biological systems.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like psoriasis and multiple sclerosis.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Fumaric Acid Monomethyl Ester-d5 can be compared with other fumaric acid esters, such as:

    Dimethyl Fumarate: Another ester of fumaric acid, widely used in the treatment of multiple sclerosis and psoriasis.

    Monoethyl Fumarate: Similar to this compound but with an ethyl group instead of a methyl group.

Uniqueness

The deuterium labeling in this compound provides a unique advantage in tracking and analyzing the compound in various research applications. This labeling allows for more precise and accurate studies, making it a valuable tool in scientific research.

Properties

CAS No.

1616345-45-9

Molecular Formula

C5H6O4

Molecular Weight

135.13

IUPAC Name

(E)-2,3-dideuterio-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3,2D,3D

InChI Key

NKHAVTQWNUWKEO-PWYLTMEHSA-N

SMILES

COC(=O)C=CC(=O)O

Synonyms

(2E)-2-Butenedioic Acid 1-Methyl Ester-d5;  (E)-2-Butenedioic Acid Monomethyl Ester-d5;  Fumaric Acid Methyl Ester-d5;  Methyl Hydrogen Fumarate-d5;  Monomethyl Fumarate-d5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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